Reutericyclin

Overview

Description

Reutericyclin is a bacteriocin produced by the bacterium Lactobacillus reuteri. It is a hydrophobic, negatively charged molecule with the molecular formula C20H31NO4. This compound disrupts the cell membrane of sensitive bacteria by acting as a proton ionophore. It has a broad spectrum of activity against Gram-positive bacteria but is ineffective against Gram-negative bacteria due to the barrier properties of their outer membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Reutericyclin is produced during the growth of Lactobacillus reuteri in wheat sourdough. The production process involves the fermentation of Lactobacillus reuteri under specific conditions that support the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Lactobacillus reuteri in bioreactors. The fermentation process is optimized to maximize the yield of this compound. The compound is then extracted and purified for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Reutericyclin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and stability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the integrity of the compound .

Major Products: The major products formed from the reactions involving this compound are various analogs with enhanced antibacterial activity. These analogs are designed to target specific bacterial strains and improve the compound’s efficacy .

Scientific Research Applications

Antimicrobial Properties

Mechanism of Action

Reutericyclin exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its mode of action involves the dissipation of the transmembrane potential in bacterial cells, which disrupts essential cellular processes such as macromolecular synthesis .

Table 1: Antibacterial Activity of this compound Against Gram-Positive Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 µg/ml |

| Enterococcus faecalis | 1 - 4 µg/ml |

| Streptococcus pneumoniae | 0.25 - 1 µg/ml |

| Clostridium difficile | 2 - 8 µg/ml |

This table illustrates the effectiveness of this compound against various pathogens, highlighting its potential for therapeutic use in treating infections caused by resistant strains.

Probiotic Applications

This compound-producing strains of Limosilactobacillus reuteri are widely used in food fermentations. These probiotics not only enhance food safety by inhibiting pathogenic bacteria but also contribute to the overall health of the gut microbiome .

Case Study: Probiotic Efficacy in Fermented Foods

A study demonstrated that this compound-producing L. reuteri strains were effective in reducing the presence of harmful bacteria in traditional fermented foods like Koozh, a millet-based beverage . The probiotic properties were confirmed through in vitro tests showing significant inhibition of pathogens.

Ecological Fitness and Competitive Advantage

Research indicates that this compound production confers ecological advantages to L. reuteri in competitive environments. In various experimental setups, including in vivo studies with germ-free mice, strains producing this compound outperformed non-producing strains, suggesting that this compound plays a crucial role in microbial ecology .

Table 2: Competitive Fitness of this compound-Producing vs. Non-Producing Strains

| Strain Type | Competitive Advantage (%) |

|---|---|

| This compound-Producing Strain | +30% |

| Non-Producing Strain | Baseline |

This data underscores the importance of this compound not just as an antimicrobial agent but also as a factor influencing microbial community dynamics.

Potential Therapeutic Uses

Given its selective antibacterial properties, this compound is being explored for therapeutic applications beyond food safety. Its ability to target specific pathogenic bacteria while sparing beneficial flora makes it a candidate for developing new antibiotics aimed at treating resistant infections .

Case Study: In Vivo Effects on Gut Microbiota

A recent study assessed the impact of administering this compound on gut microbiota composition in mice. Results indicated a decrease in potentially harmful bacteria while promoting beneficial strains, suggesting therapeutic potential for gastrointestinal disorders .

Mechanism of Action

Reutericyclin exerts its effects by acting as a proton ionophore. It translocates protons across the cytoplasmic membrane of sensitive bacteria, dissipating the transmembrane pH gradient (ΔpH) and the membrane potential (Δψ). This disruption of the proton motive force leads to the inhibition of macromolecular synthesis and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Tenuazonic Acid: A tetramic acid with cytotoxic activity.

Isohumulone: A hop iso-α-acid with antibacterial activity similar to reutericyclin.

Daptomycin: A cyclic lipopeptide antibiotic that targets the bacterial cell membrane.

This compound’s unique structure and mode of action make it a valuable compound for various scientific and industrial applications. Its potential as a lead compound for developing new antibiotics and its use in food preservation highlight its significance in both research and industry.

Biological Activity

Reutericyclin is a bioactive compound produced by Lactobacillus reuteri, a lactic acid bacterium known for its probiotic properties. This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, and has been the subject of various studies exploring its mechanisms of action, potential applications in food preservation, and implications for human health.

This compound is classified as a tetramic acid derivative. Its biological activity primarily stems from its ability to act as a proton ionophore , which disrupts the transmembrane potential of susceptible bacteria. This action leads to the dissipation of the proton motive force essential for bacterial energy production and macromolecular synthesis, ultimately resulting in cell death or inhibition of growth .

Key Findings on Mechanism:

- Bactericidal Activity : this compound has been shown to exhibit bactericidal effects against various Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis.

- Resistance in Gram-negative Bacteria : The compound is ineffective against Gram-negative bacteria due to their protective outer membrane, which prevents this compound from entering the cell .

Antimicrobial Spectrum

This compound displays a broad spectrum of antimicrobial activity against several clinically relevant pathogens. The following table summarizes its inhibitory effects on various bacterial strains:

| Bacterial Strain | Sensitivity to this compound |

|---|---|

| Staphylococcus aureus | Sensitive |

| Enterococcus faecalis | Sensitive |

| Bacillus subtilis | Sensitive |

| Listeria innocua | Sensitive |

| Escherichia coli (LPS mutants) | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Corynebacterium difficile | Sensitive |

| Lactobacillus sanfranciscensis | Sensitive |

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of this compound, identifying key modifications that enhance or diminish its antibacterial properties. A study indicated that lipophilic analogs generally exhibited higher activity against Gram-positive pathogens. For example, modifications at specific positions on the tetramic acid core were found to significantly affect the compound's efficacy .

Notable Observations:

- Hydrophobic Chain Importance : The presence of a long hydrophobic chain (trans-2-decenoyl) is crucial for activity; shorter chains resulted in a marked decrease in antibacterial potency .

- Cytotoxicity Concerns : While this compound shows promise as an antimicrobial agent, it also exhibits cytotoxic effects on eukaryotic cells (e.g., Vero cells), highlighting the need for careful consideration in therapeutic applications .

Case Studies and Applications

- Food Preservation : this compound-producing strains of Lactobacillus reuteri have been proposed for use in biopreservation due to their ability to inhibit spoilage organisms and pathogens in food products. Studies have demonstrated that these strains can persist in sourdough fermentation for extended periods, producing this compound at concentrations effective against competitors .

- Probiotic Potential : The safety profile of this compound-producing strains suggests potential applications in gut health. Research indicates that these strains can colonize the intestinal microbiota effectively, which may offer protective benefits against pathogenic bacteria .

- In Vivo Studies : Limited studies have investigated the effects of this compound on intestinal microbiomes in vivo. However, existing data suggest that it may modulate microbial populations favorably without adverse effects on gut health .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Reutericyclin exerts its antimicrobial activity against gram-positive bacteria?

Answer: this compound acts as a proton ionophore, disrupting the transmembrane proton gradient in gram-positive bacteria. This leads to impaired ATP synthesis and cytoplasmic acidification, resulting in bacteriostatic or bactericidal effects depending on concentration and bacterial susceptibility .

Methodological Approach:

- Membrane Interaction Assays: Use liposome-based models to simulate bacterial membranes. Measure proton leakage via fluorescence quenching (e.g., ACMA dye) .

- ATP Synthesis Inhibition: Quantify intracellular ATP levels using luciferase-based assays under varying this compound concentrations .

Q. Which experimental models are most appropriate for studying this compound's bacteriostatic versus bactericidal effects?

Answer:

- In Vitro Models:

- Time-Kill Curves: Track bacterial viability (CFU counts) over 24 hours at sub-MIC and supra-MIC concentrations .

- pH-Dependent Activity: Assess this compound’s efficacy in media mimicking host environments (e.g., gastrointestinal pH gradients) .

- In Vivo Models:

- Murine Infection Models: Evaluate therapeutic efficacy in gram-positive infections (e.g., Staphylococcus aureus) with pharmacokinetic profiling .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound's concentration-dependent bacteriostatic versus bactericidal activity across different bacterial strains?

Answer: Contradictions often arise from strain-specific membrane composition, efflux pump activity, or experimental conditions (e.g., pH, growth phase).

- Experimental Design:

- Standardized Protocols: Use CLSI guidelines for MIC assays and include controls for pH and inoculum size .

- Membrane Lipidomics: Compare lipid profiles of resistant vs. susceptible strains using LC-MS to identify protective membrane modifications .

- Data Analysis:

Q. What methodological considerations are critical when designing experiments to assess this compound's interaction with bacterial membranes given its hydrophobic properties?

Answer: Hydrophobicity complicates solubility and membrane partitioning studies.

- Techniques for Hydrophobic Compounds:

- Solubilization: Use cyclodextrins or lipid carriers to maintain this compound’s activity in aqueous buffers .

- Surface Plasmon Resonance (SPR): Measure binding kinetics to synthetic lipid bilayers mimicking gram-positive membranes .

- Validation:

- Cross-Validation with Mutants: Test this compound against bacterial mutants lacking key membrane proteins (e.g., S. aureus Δteichoic acid mutants) .

Properties

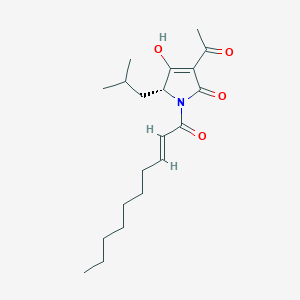

IUPAC Name |

(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4/c1-5-6-7-8-9-10-11-12-17(23)21-16(13-14(2)3)19(24)18(15(4)22)20(21)25/h11-12,14,16,24H,5-10,13H2,1-4H3/b12-11+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGSBVNLHSNSDF-LPQFERQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)N1C(C(=C(C1=O)C(=O)C)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)N1[C@@H](C(=C(C1=O)C(=O)C)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303957-69-9 | |

| Record name | Reutericyclin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XSP5EH6PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.